molecular formula C14H11FO4S B1393788 2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261893-45-1

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B1393788
CAS No.: 1261893-45-1
M. Wt: 294.3 g/mol
InChI Key: AKMOCIAFCAMDLN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO4S and a molecular weight of 294.3 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Scientific Research Applications

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for 2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective equipment, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid involves several steps. One common method includes the reaction of 2-fluoro-4-(methylsulfonyl)benzoic acid with 2-amino-4-bromo-phenol in polyphosphoric acid at 195°C for 3.5 hours . The reaction mixture is then cooled, diluted with ice water, and basified with sodium hydroxide to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acids, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(methylsulfonyl)benzoic acid: Similar structure but lacks the additional phenyl group.

    4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid: Similar structure with a different arrangement of functional groups.

Uniqueness

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMOCIAFCAMDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691651
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-45-1
Record name 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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